molecular formula C9H10BrNO2 B13652755 Methyl 2-amino-4-bromo-6-methylbenzoate

Methyl 2-amino-4-bromo-6-methylbenzoate

Cat. No.: B13652755
M. Wt: 244.08 g/mol
InChI Key: CBAOMJIFYQHHIM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-6-methylbenzoate is an aromatic ester featuring an amino (-NH₂) group at position 2, a bromine atom at position 4, and a methyl (-CH₃) group at position 6 of the benzene ring. Its molecular formula is C₉H₉BrNO₂, with a calculated molecular weight of 243.08 g/mol. This compound is of interest in organic synthesis due to its multifunctional substituents, which enable diverse reactivity, including nucleophilic substitution and hydrogen bonding.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-amino-4-bromo-6-methylbenzoate

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

CBAOMJIFYQHHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-6-methylbenzoate typically involves the bromination of methyl 2-amino-6-methylbenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-4-bromo-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and amino group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs Identified in Evidence

Two closely related compounds are highlighted in the evidence:

  • Methyl 4-bromo-2-chloro-6-methylbenzoate (): Features a chloro (-Cl) group at position 2 instead of amino .
  • Methyl 4-bromo-2-hydroxy-6-methylbenzoate (): Substitutes the amino group with a hydroxyl (-OH) at position 2 .

Comparative Analysis

Table 1: Structural and Physical Properties
Property Methyl 2-amino-4-bromo-6-methylbenzoate Methyl 4-bromo-2-chloro-6-methylbenzoate Methyl 4-bromo-2-hydroxy-6-methylbenzoate
Molecular Formula C₉H₉BrNO₂ C₉H₈BrClO₂ C₉H₉BrO₃
Molecular Weight (g/mol) 243.08 263.52 245.07
Substituents 2-NH₂, 4-Br, 6-CH₃ 2-Cl, 4-Br, 6-CH₃ 2-OH, 4-Br, 6-CH₃
CAS Number Not available in evidence 877149-10-5 2089319-35-5
Key Functional Groups Amino, ester, bromine Chloro, ester, bromine Hydroxy, ester, bromine
Key Differences and Implications

Substituent Effects on Reactivity: Amino Group (Target Compound): The electron-donating -NH₂ group enhances nucleophilic reactivity at position 2, making it suitable for coupling reactions (e.g., amide bond formation). It also increases solubility in polar solvents due to hydrogen bonding. Chloro Group (): The electron-withdrawing -Cl group reduces electron density at position 2, favoring electrophilic aromatic substitution (e.g., nitration). The higher molecular weight (263.52 g/mol) compared to the target compound may influence crystallization behavior . Hydroxy Group (): The -OH group enables strong hydrogen bonding and acidity (pKa ~10), making it reactive in ester hydrolysis or alkylation. Its molecular weight (245.07 g/mol) is closer to the target compound, suggesting similar volatility .

Physical Properties: The amino derivative is expected to exhibit higher melting points than the chloro or hydroxy analogs due to intermolecular hydrogen bonding. The chloro-substituted compound () likely has lower solubility in aqueous media compared to the amino or hydroxy derivatives.

Synthetic Applications: The target compound’s amino group is advantageous in drug synthesis (e.g., as a precursor for heterocycles). The chloro analog () may serve as an intermediate in agrochemicals, where halogenated aromatics are common. The hydroxy derivative () could act as a substrate for esterase enzymes or polymer crosslinking.

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